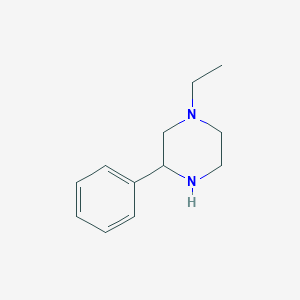
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
Overview
Description
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a pyrrolidin-2-one ring substituted with a 4-aminomethyl-benzyl group. The presence of both the pyrrolidinone and aminomethyl-benzyl moieties contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).
Mode of Action
IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .
Biochemical Pathways
Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .
Result of Action
The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .
Biochemical Analysis
Biochemical Properties
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one typically involves the reaction of 4-aminomethyl-benzylamine with a suitable pyrrolidinone precursor. One common method is the reductive amination of 4-aminomethyl-benzaldehyde with pyrrolidin-2-one in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1-(4-Aminomethyl-benzyl)-2-pyrrolidinone
- 1-(4-Aminomethyl-phenyl)-pyrrolidin-2-one
- 1-(4-Aminomethyl-benzyl)-piperidin-2-one
Uniqueness: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is unique due to the specific positioning of the aminomethyl group and the pyrrolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTRFBASHRQLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588489 | |
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953752-30-2 | |
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



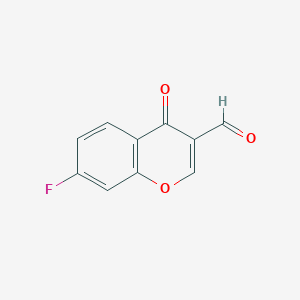
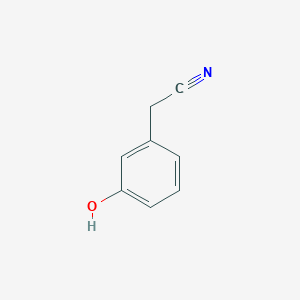
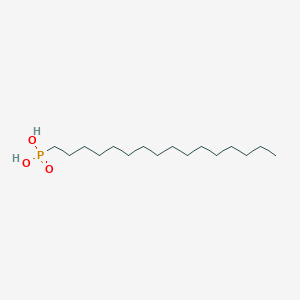
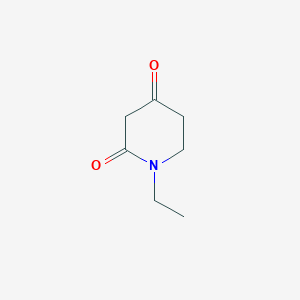
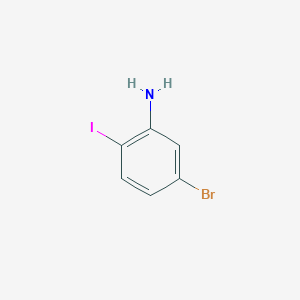
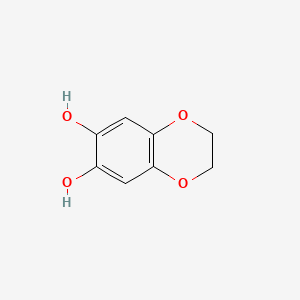
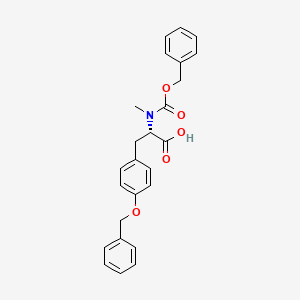
![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)


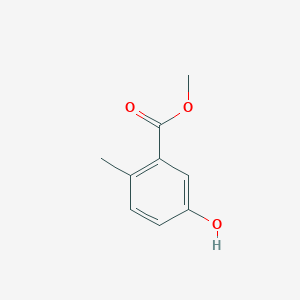
![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)
